molecular formula C13H16N4O B8160874 3-Amino-N-isopropyl-5-(1H-pyrazol-4-yl)benzamide

3-Amino-N-isopropyl-5-(1H-pyrazol-4-yl)benzamide

Cat. No.: B8160874
M. Wt: 244.29 g/mol
InChI Key: AKFKRNBQWZIMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-isopropyl-5-(1H-pyrazol-4-yl)benzamide is a compound that features a benzamide core substituted with an amino group, an isopropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-isopropyl-5-(1H-pyrazol-4-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The amino group and isopropyl group can be introduced through nucleophilic substitution reactions. For instance, the amino group can be added using an amination reaction, while the isopropyl group can be introduced via alkylation.

    Coupling with Benzamide: The final step involves coupling the substituted pyrazole with a benzamide derivative. This can be achieved using coupling reagents such as carbodiimides under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-isopropyl-5-(1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and isopropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 3-Amino-N-isopropyl-5-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in inflammatory signaling pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-isopropyl-5-(1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the benzamide core differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

IUPAC Name

3-amino-N-propan-2-yl-5-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-8(2)17-13(18)10-3-9(4-12(14)5-10)11-6-15-16-7-11/h3-8H,14H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFKRNBQWZIMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)C2=CNN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.